molecular formula C10H12BrNO B1271871 N-(4-bromo-2-ethylphenyl)acetamide CAS No. 51688-73-4

N-(4-bromo-2-ethylphenyl)acetamide

Cat. No. B1271871
CAS RN: 51688-73-4
M. Wt: 242.11 g/mol
InChI Key: OMNWZCYGIXXMPS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related N-substituted acetamide derivatives often involves multi-step reactions, starting from various precursors. For instance, the synthesis of N-(2-hydroxyphenyl)acetamide derivatives involves the reaction with chlorotrimethylsilane, followed by transsilylation . Similarly, N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide was prepared through reduction and nucleophilic reaction steps . The Leuckart reaction is another method used for synthesizing novel acetamide derivatives, as seen in the production of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide derivatives .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using spectroscopic methods such as IR, NMR, and X-ray crystallography. For example, X-ray single-crystal analysis confirmed the syn-clinal (gauche) conformation of certain phenylsulfonyl acetamides . Similarly, the structure of silylated derivatives of N-(2-hydroxyphenyl)acetamide was investigated using NMR spectroscopy and X-ray single-crystal analysis . The crystal structure of N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide was stabilized by various noncovalent interactions, as revealed by Hirshfeld surface analysis .

Chemical Reactions Analysis

The reactivity of acetamide derivatives can be influenced by the nature of substituents on the phenyl ring. For instance, the presence of bromo, tert-butyl, and nitro groups at position 4 of the phenoxy nucleus was found to contribute to the cytotoxic, anti-inflammatory, analgesic, and antipyretic activities of certain acetamide derivatives . The electronic properties and reactivity of N-[4-(Ethylsulfamoyl)phenyl]acetamide were analyzed using the Fukui function and molecular docking, indicating potential for fungal and cancer activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are often studied using computational methods such as Density Functional Theory (DFT). For example, the conformational preferences of N,N-diethyl-2-[(4-substituted)phenylsulfinyl] acetamides were analyzed using ab initio calculations, revealing the stability of cis and gauche conformers . The electronic properties, such as HOMO-LUMO energy gaps, were determined for N-[4-(Ethylsulfamoyl)phenyl]acetamide in different solvents, providing insights into the compound's reactivity . The vibrational characteristics of N-substituted acetamides were investigated using FTIR and FT-Raman spectroscopy, along with normal coordinate analysis .

Scientific Research Applications

1. Synthesis and Pharmacological Assessment

N-(4-bromo-2-ethylphenyl)acetamide derivatives have been synthesized and assessed for potential pharmacological properties. These derivatives have shown cytotoxic, anti-inflammatory, analgesic, and antipyretic activities, comparable with standard drugs (Rani, Pal, Hegde, & Hashim, 2016).

2. Antimicrobial and Hemolytic Activities

These derivatives have been evaluated for antimicrobial and hemolytic activities. Certain compounds in this series showed significant activity against various microbial species, and were found to be less toxic, suggesting potential for further biological screening and application trials (Gul et al., 2017).

3. Anticancer, Anti-Inflammatory, and Analgesic Activities

A specific focus on the development of new chemical entities as potential anticancer, anti-inflammatory, and analgesic agents has been made. It was found that compounds containing halogens on the aromatic ring exhibited significant anticancer and anti-inflammatory activity (Rani, Pal, Hegde, & Hashim, 2014).

4. Biological Interactions and Molecular Docking Analysis

Studies on the electronic and biological interactions of derivatives of N-(4-bromo-2-ethylphenyl)acetamide have been conducted. This includes molecular docking analysis to investigate their potential activities in areas like fungal and cancer treatment (Bharathy et al., 2021).

5. Environmental Impact and Metabolism

Research into the metabolism of chloroacetamide herbicides and their derivatives, including N-(4-bromo-2-ethylphenyl)acetamide, has been conducted to understand their environmental impact and pathways of biodegradation (Coleman et al., 2000).

Safety And Hazards

While specific safety and hazard information for “N-(4-bromo-2-ethylphenyl)acetamide” is not available, it’s important to handle all chemical compounds with care. Always use appropriate personal protective equipment and follow safe laboratory practices .

properties

IUPAC Name

N-(4-bromo-2-ethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-3-8-6-9(11)4-5-10(8)12-7(2)13/h4-6H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNWZCYGIXXMPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370623
Record name N-(4-bromo-2-ethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-ethylphenyl)acetamide

CAS RN

51688-73-4
Record name N-(4-Bromo-2-ethylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51688-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-bromo-2-ethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, N-(4-bromo-2-ethylphenyl)
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.662
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Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2-ethylaniline (50 g, 0.25 mol) in dichloromethane (250 ml) is added triethylamine (63.24 g, 0.62 mol) and the mixture is stirred at room temperature for 30 minutes. The reaction mixture is cooled to 0° C. and acetyl chloride (39.25 g, 0.5 mol) is added dropwise. The reaction mixture is stirred at 25-30° C. for 60 minutes, then poured into water, and the two phases separated. The organic phase is washed with water, dried over anhydrous sodium sulfate, filtered and the filtrate is evaporated under reduced pressure to yield N-(4-bromo-2-ethylphenyl)acetamide (40 g).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
63.24 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
39.25 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VD Orlov, YV Kharchenko, IM Gella… - Chemistry of …, 2012 - Springer
The addition of N-arylmaleimides or dimethyl acetylenedicarboxylate to 2-imidazolideneacetophenones proceeds at the most nucleophilic carbon atom of the acetophenone derivatives …
Number of citations: 7 link.springer.com

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